[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-carbamic acid ethyl ester
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Overview
Description
[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-carbamic acid ethyl ester is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-Methyl-benzothiazol-2-yl)-phenyl]-carbamic acid ethyl ester typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 6-methylbenzaldehyde under acidic conditions to form the benzothiazole ring. The resulting intermediate is then reacted with phenyl isocyanate to form the carbamic acid ester .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-carbamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles .
Scientific Research Applications
Chemistry
In chemistry, [4-(6-Methyl-benzothiazol-2-yl)-phenyl]-carbamic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways. It has shown promise in inhibiting enzymes involved in cancer and infectious diseases .
Medicine
Medicinally, benzothiazole derivatives are explored for their anti-cancer, anti-bacterial, and anti-inflammatory properties. This compound is being investigated for its potential therapeutic applications in treating various diseases .
Industry
In the industrial sector, this compound is used in the development of materials with specific properties, such as fluorescence and electroluminescence. It is also utilized in the production of agrochemicals and plant growth regulators .
Mechanism of Action
The mechanism of action of [4-(6-Methyl-benzothiazol-2-yl)-phenyl]-carbamic acid ethyl ester involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory activities.
2-Phenylbenzothiazole: Used in the development of fluorescent probes and anti-cancer agents.
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Studied for its pharmacological activities against drug-resistant pathogens.
Uniqueness
[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-carbamic acid ethyl ester stands out due to its specific structural features that allow for unique interactions with biological targets. Its combination of a benzothiazole ring with a carbamic acid ester moiety provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-3-21-17(20)18-13-7-5-12(6-8-13)16-19-14-9-4-11(2)10-15(14)22-16/h4-10H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFTZXJPBNANFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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